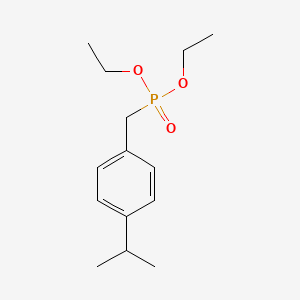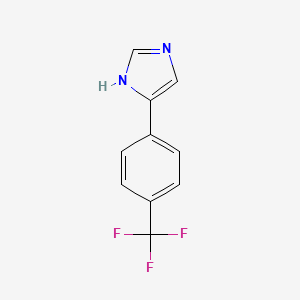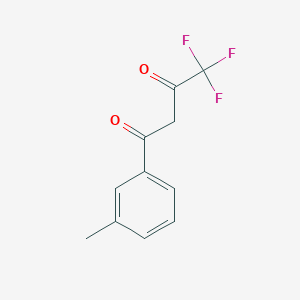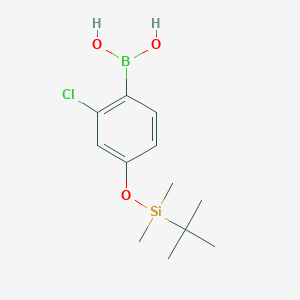
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid
Vue d'ensemble
Description
“(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid” is a chemical compound with the CAS Number 412343-21-6 . It has a molecular weight of 286.63500 and a molecular formula of C12H20BClO3Si .
Molecular Structure Analysis
The molecular structure of this compound includes a boronic acid group, a chlorophenyl group, and a tert-butyldimethylsilyl group attached to an oxygen atom . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
This compound has a density of 1.1g/cm3 and a boiling point of 351.6ºC at 760 mmHg . The melting point is not available . It also has a flash point of 166.5ºC .Applications De Recherche Scientifique
Boronic Acids in Catalysis
Boronic acids are pivotal in organic synthesis, particularly in catalysis. Their unique ability to form reversible covalent bonds with diols and other functional groups has been exploited in various catalytic processes. For example, boronic acids facilitate electrophilic and nucleophilic activation in organic reactions, enabling transformations such as amide formation from carboxylic acids and amines, cycloadditions, and conjugate additions with unsaturated carboxylic acids (Hall, 2019). This demonstrates the utility of boronic acids in enhancing reaction conditions and atom economy.
Boronic Acids in Sensing Applications
Boronic acids have been extensively used in sensing applications due to their ability to bind with sugars and other biologically relevant molecules. The interaction with diols, in particular, allows for the development of sensors and assays for the detection of saccharides, which is crucial in diabetes research and glycomics (Lacina, Skládal, & James, 2014). This highlights the role of boronic acids in biomedical research and diagnostic development.
Boronic Acids in Material Science
In material science, boronic acids contribute to the creation of dynamic covalent materials, such as hydrogels, which have applications in drug delivery systems, tissue engineering, and responsive materials. The reversible bonding mechanism of boronic acids with polyols or diols facilitates the development of materials that can respond to environmental stimuli, such as pH changes or the presence of specific metabolites (Brooks, Deng, & Sumerlin, 2018).
Boronic Acids in Pharmaceutical Research
Furthermore, boronic acid compounds have shown potential as enzyme inhibitors, therapeutic agents, and in boron neutron capture therapy for cancer treatment. Their structural versatility and reactivity make them suitable for the development of pharmaceutical agents targeting various diseases and conditions (Yang, Gao, & Wang, 2003).
Propriétés
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-chlorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BClO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSMCFBSUNQTHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BClO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00610820 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((tert-Butyldimethylsilyl)oxy)-2-chlorophenyl)boronic acid | |
CAS RN |
412343-21-6 | |
| Record name | (4-{[tert-Butyl(dimethyl)silyl]oxy}-2-chlorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00610820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



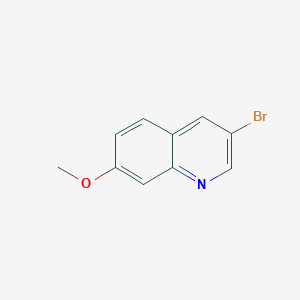
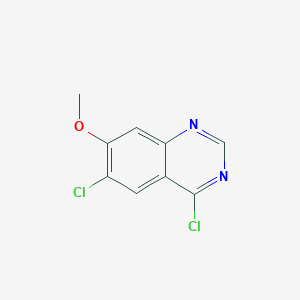
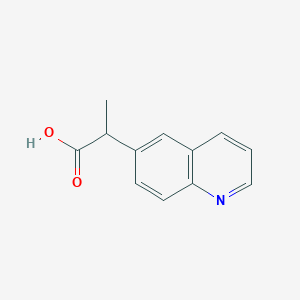
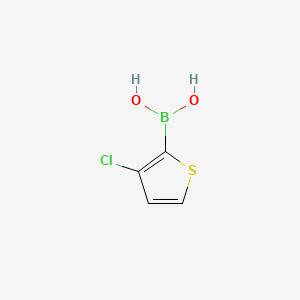
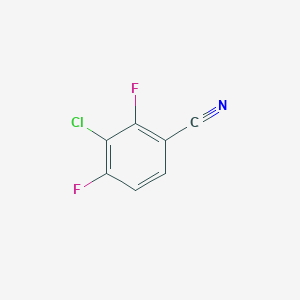
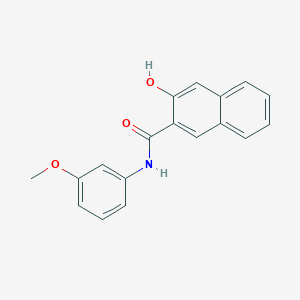
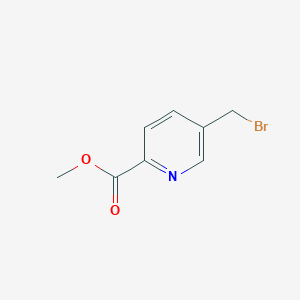
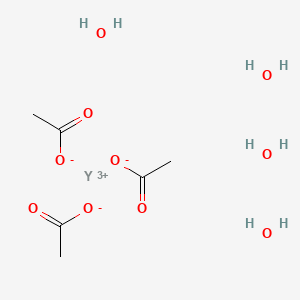
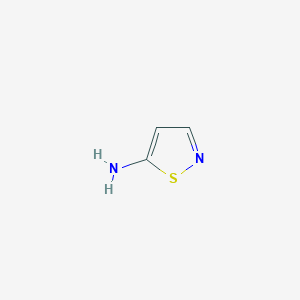
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
![6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1592246.png)
